molecular formula C5H10O2 B089601 2-Allyloxyethanol CAS No. 111-45-5

2-Allyloxyethanol

Cat. No. B089601
CAS RN: 111-45-5
M. Wt: 102.13 g/mol
InChI Key: GCYHRYNSUGLLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2-Allyloxyethanol-related compounds often involves intricate chemical reactions. For instance, the synthesis of allyloxyethyl 2-cyanoacrylate monomer, which shares a similar allyloxy functional group, is characterized by its fast setting time and the ability to adhere to most materials. The presence of the allyl group contributes to improved elasticity and heat resistance of the resultant adhesives (Denchev, Kotzev, & Serafimov, 1988). Another notable synthesis involves allylsamarium bromide-mediated cascade cyclization of homoallylic esters, leading to the formation of structurally complex alcohols with high diastereoselectivity (Shen et al., 2015).

Molecular Structure Analysis

While specific studies directly analyzing the molecular structure of 2-Allyloxyethanol were not identified, the molecular structures of related compounds provide insight into the potential behavior and reactivity of 2-Allyloxyethanol. For example, the synthesis of cyclic seleninate esters derived from 2-phenoxyethanol involves sigmatropic rearrangements, highlighting the influence of molecular structure on the chemical reactivity and potential applications of such compounds (Tripathi, Sharma, Singh, & Butcher, 2011).

Chemical Reactions and Properties

2-Allyloxyethanol and its derivatives undergo various chemical reactions, including hydrosilylation and allylation. For instance, hydrosilylation of allyl alcohol with specific silanes, leading to compounds that can serve as precursors to hybrid nanocomposites, demonstrates the utility of allyl-containing compounds in creating materials with desirable properties (Zhang & Laine, 2000). Additionally, organocatalytic enantioselective allylation of 3-indolylmethanol illustrates the potential for creating chiral molecules with high stereocontrol (Liu et al., 2014).

Scientific Research Applications

  • Polymerization Tools : 2-Allyloxyethanol can be used in the process of polymerization . Polymerization is a process of reacting monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks.
  • Chemical Synthesis : Given its chemical structure, 2-Allyloxyethanol could be used as a reagent in various chemical synthesis processes .
  • Research and Development : In research laboratories, 2-Allyloxyethanol might be used in the development of new materials or processes .
  • Polymerization Tools : As mentioned earlier, 2-Allyloxyethanol can be used in the process of polymerization . It can be used to create polymers with specific properties, which can be used in a variety of applications, from materials science to biotechnology .

  • Chemical Synthesis : 2-Allyloxyethanol can be used as a reagent in various chemical synthesis processes . Its unique chemical structure can be leveraged to create a variety of different compounds .

  • Research and Development : In research laboratories, 2-Allyloxyethanol might be used in the development of new materials or processes . Its properties can be exploited to create innovative solutions in various fields of study .

Safety And Hazards

2-Allyloxyethanol is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a combustible liquid, and it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Containers of 2-Allyloxyethanol may explode when heated .

properties

IUPAC Name

2-prop-2-enoxyethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-2-4-7-5-3-6/h2,6H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYHRYNSUGLLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27274-31-3
Record name Polyethylene glycol monoallyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27274-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0059401
Record name 2-Allyloxyethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Allyloxyethanol

CAS RN

111-45-5, 27274-31-3
Record name Ethylene glycol monoallyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Allyloxyethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Allyloxyethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32614
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanol, 2-(2-propen-1-yloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Allyloxyethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0059401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(allyloxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.520
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Poly(oxy-1,2-ethanediyl), α-2-propen-1-yl-ω-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.318
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYLENE GLYCOL ALLYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/852300B9QS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Allyloxyethanol
Reactant of Route 2
Reactant of Route 2
2-Allyloxyethanol
Reactant of Route 3
Reactant of Route 3
2-Allyloxyethanol
Reactant of Route 4
Reactant of Route 4
2-Allyloxyethanol
Reactant of Route 5
Reactant of Route 5
2-Allyloxyethanol
Reactant of Route 6
Reactant of Route 6
2-Allyloxyethanol

Citations

For This Compound
194
Citations
R Pankiewicz, G Schroeder, B Brzezinski - Journal of molecular structure, 2006 - Elsevier
A new ester of lasalocid with 2-allyloxyethanol (Las9) has been synthesised and its ability to form complexes with Li + , Na + , K + , Rb + and Cs + cations has been studied by ESI mass …
Number of citations: 7 www.sciencedirect.com
C Zhang, RM Laine - Journal of the American Chemical Society, 2000 - ACS Publications
… Direct hydrosilylation of Q 8 M 8 H with 2-allyloxyethanol also proceeds primarily via C- rather than O-silylation. In contrast, compounds such as 1,3,5,7-tetramethylcyclotetrasiloxane (D …
Number of citations: 331 pubs.acs.org
V Percec, AV Popov - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
… of the reaction between LRP-PVC and 2-allyloxyethanol in an NMR sample tube with CCl 3 C(O)… The PVC macroradical then is added to 2-allyloxyethanol (eq 6). The resulting radical …
Number of citations: 35 onlinelibrary.wiley.com
K Madhavan, BSR Reddy - Journal of Polymer Science Part A …, 2006 - Wiley Online Library
… In this study, a new type of soft-segmented PDMS crosslinker was synthesized by hydrosilylation reaction of 2-allyloxyethanol with polyhydromethylsiloxane, using Karstedt's catalyst. …
Number of citations: 88 onlinelibrary.wiley.com
Z Xia, A Zerroukhi, Y Chalamet… - Journal of applied …, 2008 - Wiley Online Library
… between 2-hydroxyethylmethacrylate or 2-allyloxyethanol with titanium tetrapropoxide; then, … With 2-allyloxyethanol, the designed titanium initiator was synthesized with high purity, and …
Number of citations: 6 onlinelibrary.wiley.com
X Zhong, X Yang, K Ruan, J Zhang… - Macromolecular …, 2022 - Wiley Online Library
… Discotic liquid crystal epoxy (D‐LCE) is synthesized from pyrocatechol, 2‐allyloxyethanol, and 3‐chloroperoxybenzoic acid. P/Si synergistic flame‐retardant co‐curing agent (DOPO‐…
Number of citations: 45 onlinelibrary.wiley.com
M Urbala - Polish Journal of Chemical Technology, 2020 - sciendo.com
… Therefore, the aim of this study was to investigate in detail the isomerization reaction of 2-allyloxyethanol, 2-[2-(allyloxy) etoxy]ethanol and also other allyloxypoly(ethylene glycol) …
Number of citations: 5 sciendo.com
Z Sun, J Wen, W Wang, H Fan, Y Chen, J Yan… - Progress in Organic …, 2020 - Elsevier
… In the present study, with 2-Allyloxyethanol-terminated polyurethane (AEPU) and allyloxy (polyethylenene oxide) methyl ether-graft-polymethylhydrosiloxane (PMHS-g-AEM) as modifier …
Number of citations: 26 www.sciencedirect.com
JF Xu, XQ Peng, CJ He - Materials Science Forum, 2014 - Trans Tech Publ
… First, the high molecular weight bis(hydroxyalkyl)-terminated PDMS was prepared by hydrosilation reaction between hydrogen-terminated PDMS and 2-allyloxyethanol in the presence …
Number of citations: 1 www.scientific.net
S Nishikawa, M Ueda - Bulletin of the Chemical Society of Japan, 1992 - journal.csj.jp
… Also, the results for solutions of other isomers, 2-propoxyethanol and 3-ethoxy-1-propanol, and that of a similar structure, 2allyloxyethanol, have been compared with those obtained in …
Number of citations: 2 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.